Cas no 2228606-49-1 (1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid)

1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid
- 2228606-49-1
- EN300-1809550
-
- インチ: 1S/C8H10N2O2/c1-5(2)7-6(8(11)12)4-9-10(7)3/h4H,1H2,2-3H3,(H,11,12)
- InChIKey: AZPUZWWMASUQSB-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=NN(C)C=1C(=C)C)=O
計算された属性
- せいみつぶんしりょう: 166.074227566g/mol
- どういたいしつりょう: 166.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 55.1Ų
1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1809550-5.0g |
1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid |
2228606-49-1 | 5g |
$3105.0 | 2023-06-03 | ||
Enamine | EN300-1809550-2.5g |
1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid |
2228606-49-1 | 2.5g |
$2211.0 | 2023-09-19 | ||
Enamine | EN300-1809550-0.25g |
1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid |
2228606-49-1 | 0.25g |
$1038.0 | 2023-09-19 | ||
Enamine | EN300-1809550-5g |
1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid |
2228606-49-1 | 5g |
$3273.0 | 2023-09-19 | ||
Enamine | EN300-1809550-0.5g |
1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid |
2228606-49-1 | 0.5g |
$1084.0 | 2023-09-19 | ||
Enamine | EN300-1809550-1.0g |
1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid |
2228606-49-1 | 1g |
$1070.0 | 2023-06-03 | ||
Enamine | EN300-1809550-0.1g |
1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid |
2228606-49-1 | 0.1g |
$993.0 | 2023-09-19 | ||
Enamine | EN300-1809550-0.05g |
1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid |
2228606-49-1 | 0.05g |
$948.0 | 2023-09-19 | ||
Enamine | EN300-1809550-10.0g |
1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid |
2228606-49-1 | 10g |
$4606.0 | 2023-06-03 | ||
Enamine | EN300-1809550-1g |
1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid |
2228606-49-1 | 1g |
$1129.0 | 2023-09-19 |
1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acidに関する追加情報
Research Brief on 1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid (CAS: 2228606-49-1): Recent Advances and Applications
1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid (CAS: 2228606-49-1) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold for drug development, particularly in the design of small-molecule inhibitors targeting key enzymes and signaling pathways. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activity, and emerging applications in drug discovery.
The compound's structural features, including the pyrazole core and the prop-1-en-2-yl substituent, contribute to its ability to interact with diverse biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of novel anti-inflammatory agents. Researchers utilized 1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid to develop inhibitors of cyclooxygenase-2 (COX-2), achieving nanomolar potency in vitro. The study also reported favorable pharmacokinetic properties, suggesting its potential for further preclinical development.
In addition to its anti-inflammatory properties, recent investigations have explored the compound's utility in oncology. A 2024 preprint on bioRxiv described its incorporation into hybrid molecules targeting the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer cell proliferation. The hybrid compounds exhibited selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines while sparing normal cells, underscoring the therapeutic potential of this scaffold. Molecular docking studies revealed that the carboxylic acid moiety plays a pivotal role in binding to the ATP-binding pocket of PI3Kδ.
From a synthetic chemistry perspective, advances in the scalable production of 1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid have been reported. A 2023 patent (WO202318765A1) disclosed a novel catalytic system using palladium nanoparticles supported on graphene oxide, achieving a 92% yield with minimal byproducts. This methodological improvement addresses previous challenges in large-scale synthesis, paving the way for broader application in industrial drug development.
Emerging research also suggests potential applications beyond traditional small-molecule therapeutics. A recent study in ACS Chemical Biology demonstrated its use as a building block for proteolysis-targeting chimeras (PROTACs), where it served as the warhead targeting the von Hippel-Lindau (VHL) E3 ligase. This innovative approach highlights the compound's versatility in modern drug discovery paradigms.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic profile of derivatives based on this scaffold. Current research efforts, as presented at the 2024 American Chemical Society National Meeting, are focusing on structural modifications to improve metabolic stability and blood-brain barrier penetration. These modifications aim to expand the therapeutic scope to include central nervous system disorders.
In conclusion, 1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid (CAS: 2228606-49-1) represents a promising scaffold with diverse applications in medicinal chemistry. Recent studies have demonstrated its potential in inflammation, oncology, and targeted protein degradation, supported by advances in synthetic methodology. Future research directions will likely focus on structure-activity relationship studies and translational development of its most promising derivatives.
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